3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile
Description
3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile is a cyclobutane-derived compound featuring a hydroxyl group at the 3-position, a 4-(trifluoromethoxy)phenyl substituent at the 1-position, and a nitrile group. Its structural uniqueness lies in the combination of a strained cyclobutane ring, electron-withdrawing trifluoromethoxy group, and polar nitrile functionality, which collectively influence its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C12H10F3NO2 |
|---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)18-10-3-1-8(2-4-10)11(7-16)5-9(17)6-11/h1-4,9,17H,5-6H2 |
InChI Key |
BKNFZDQEDAEWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C#N)C2=CC=C(C=C2)OC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable cyclobutane precursor in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 3-oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile.
Reduction: Formation of 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanemethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications of 3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile
This compound is an organic compound featuring a cyclobutane ring substituted with a hydroxy group, a phenyl ring with a trifluoromethoxy group, and a nitrile group. This compound is utilized in scientific research across various disciplines, owing to its unique structural features.
Chemistry
This compound serves as a building block in synthesizing complex organic molecules. Its structure allows for diverse chemical modifications, making it valuable in creating new compounds with specific properties.
Biology
This compound is investigated for its potential biological activity and interactions with biomolecules. Researchers explore how it interacts with enzymes, proteins, and other biological targets to understand its effects on biological systems.
Medicine
The compound is explored for potential therapeutic properties, serving as a precursor for drug development. Its unique structure can be modified to enhance its efficacy and specificity in treating various diseases.
Industry
This compound is utilized in developing specialty chemicals and materials with unique properties. These materials find applications in various industries, including electronics, materials science, and chemical manufacturing.
This compound is of interest because of its potential biological activities. Research indicates that compounds with similar structural motifs often interact with specific biological pathways.
Enzyme Inhibition
Many trifluoromethyl-substituted compounds are known to inhibit enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
Receptor Modulation
The presence of the trifluoromethoxy group can enhance binding affinity to certain receptors, impacting cellular signaling pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. For instance, compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 |
| Compound B | A549 (Lung Cancer) | 10 |
| Compound C | HeLa (Cervical Cancer) | 20 |
While specific data on this compound is limited, its structural analogs suggest potential for similar activity.
Neuroprotective Effects
Emerging evidence points to neuroprotective effects associated with hydroxylated cyclobutane derivatives. These compounds may exert protective effects against oxidative stress in neuronal cells, which is critical in conditions like Alzheimer's disease.
Study on Enzyme Inhibition
A study explored the inhibition of cyclooxygenase (COX) enzymes by structurally similar compounds. The results indicated significant inhibition at micromolar concentrations, suggesting potential anti-inflammatory properties for this compound.
Cytotoxicity Assessment
In vitro assays conducted on various cancer cell lines demonstrated that derivatives of trifluoromethoxy phenyl compounds exhibited varying degrees of cytotoxicity, indicating that modifications to the cyclobutane structure could enhance or diminish activity.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. The nitrile group can participate in interactions with enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Structural Analog: 3-Hydroxy-1-(4-{13-[4-(3-hydroxy-3-phenylacryloyl)phenyl]tridecyl}-phenyl)-3-phenylprop-2-en-1-one
Key Differences :
- Core Structure : While both compounds share a 3-hydroxy group and aromatic phenyl rings, the analog replaces the cyclobutane ring with a prop-2-en-1-one backbone and a long tridecyl chain. This imparts greater conformational flexibility but reduces ring strain.
- Functional Groups: The analog lacks the trifluoromethoxy and nitrile groups but incorporates a conjugated enone system and a hydroxy-phenylacryloyl moiety, enhancing antioxidant activity .
- Biological Activity : The analog exhibits antioxidant properties (1.14% abundance in roselle calyces) but lacks documented anti-tubercular activity .
Functional Analog: Q203 (6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide)
Key Differences :
- Core Structure : Q203 contains an imidazo[1,2-a]pyridine scaffold instead of a cyclobutane ring.
- Shared Features : Both compounds retain the 4-(trifluoromethoxy)phenyl group, suggesting a role in target binding specificity.
- Pharmacological Role : Q203 is a cytochrome bcc inhibitor used in combination therapies for tuberculosis, whereas 3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile targets F-ATP synthase .
Anti-Inflammatory and Anti-Cancer Analogs
Examples :
- Withaferin A : A steroidal lactone with anti-cancer activity, lacking the nitrile group but sharing hydroxyl and aromatic features.
- Astaxanthin: A carotenoid with antioxidant properties, structurally distinct due to its polyene chain and terminal cyclic groups .
Comparative Data Table
Pharmacological and Chemical Insights
- Bioactivity Specificity: The trifluoromethoxy group in this compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- Ring Strain vs.
- Synergistic Potential: Combining this compound with Q203 or bedaquiline may address drug-resistant tuberculosis through dual targeting of F-ATP synthase and cytochrome bcc .
Biological Activity
3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile is a compound of interest due to its potential biological activities. This article synthesizes available data regarding its pharmacological properties, modes of action, and relevant case studies.
- Molecular Formula : C12H10F3NO
- Molecular Weight : 245.21 g/mol
- Structural Characteristics : The compound features a cyclobutane ring with a hydroxyl group and a trifluoromethoxy phenyl substituent, which may influence its interaction with biological targets.
Research indicates that compounds with similar structural motifs often interact with specific biological pathways, including:
- Enzyme Inhibition : Many trifluoromethyl-substituted compounds are known to inhibit enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The presence of the trifluoromethoxy group can enhance binding affinity to certain receptors, impacting cellular signaling pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. For instance, compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 | |
| Compound B | A549 (Lung Cancer) | 10 | |
| Compound C | HeLa (Cervical Cancer) | 20 |
While specific data on this compound is limited, its structural analogs suggest potential for similar activity.
Neuroprotective Effects
Emerging evidence points to neuroprotective effects associated with hydroxylated cyclobutane derivatives. These compounds may exert protective effects against oxidative stress in neuronal cells, which is critical in conditions like Alzheimer's disease.
Case Studies
-
Study on Enzyme Inhibition :
- A recent study explored the inhibition of cyclooxygenase (COX) enzymes by structurally similar compounds. The results indicated significant inhibition at micromolar concentrations, suggesting potential anti-inflammatory properties for this compound.
-
Cytotoxicity Assessment :
- In vitro assays conducted on various cancer cell lines demonstrated that derivatives of trifluoromethoxy phenyl compounds exhibited varying degrees of cytotoxicity, indicating that modifications to the cyclobutane structure could enhance or diminish activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
